Eldecalcitol Intermediate CD

Description

BenchChem offers high-quality Eldecalcitol Intermediate CD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eldecalcitol Intermediate CD including the price, delivery time, and more detailed information at info@benchchem.com.

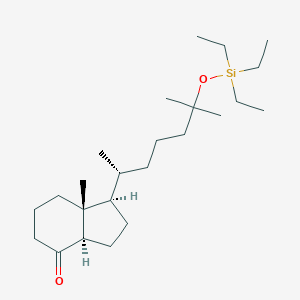

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPDZGZFAVZPC-IUBSTNSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eldecalcitol Intermediate CD synthesis pathway and mechanism

An In-Depth Technical Guide to the Convergent Synthesis of the Eldecalcitol CD-Ring Intermediate

Introduction

Eldecalcitol, also known as ED-71, is a potent synthetic analog of calcitriol, the active form of vitamin D3.[1][2] Approved in Japan for the treatment of osteoporosis, Eldecalcitol exhibits a strong inhibitory effect on bone resorption and a significant ability to increase bone mineral density.[3][4][5] Its unique structure, featuring a 2β-(3-hydroxypropoxy) substituent on the A-ring, enhances its therapeutic profile compared to its natural counterpart.[6][7]

The industrial-scale production of such a complex molecule presents significant synthetic challenges. Early linear syntheses, while foundational, were plagued by excessive step counts (up to 27 steps) and exceedingly low overall yields, often around 0.03%, rendering them impractical for commercial manufacturing.[1][2][6] To overcome these limitations, highly efficient convergent synthesis strategies have been developed. This approach involves the independent synthesis of complex molecular fragments—the A-ring and the C/D-ring system—which are then coupled in a late-stage key reaction.[6][8]

This technical guide provides an in-depth exploration of the synthesis pathway and underlying mechanisms for the crucial CD-ring intermediate of Eldecalcitol. As a senior application scientist, this document is structured to deliver not just a sequence of reactions, but the causal logic behind the strategic choices in reagents, catalysts, and reaction pathways, ensuring a robust and self-validating protocol for researchers and drug development professionals.

Retrosynthetic Analysis: A Convergent Strategy

A convergent approach is paramount for the efficient synthesis of Eldecalcitol. The molecule is strategically disconnected at the C5-C6 and C7-C8 bonds of the triene system. This retrosynthetic analysis reveals two primary building blocks: an A-ring synthon and the C/D-ring hydrindane core, which includes the intact side chain. The key to this strategy lies in the final, high-yielding coupling of these two advanced intermediates. Two powerful, palladium-catalyzed and olefination-based methods have proven most effective for this purpose: the Trost-Tsuji coupling and the Horner-Wadsworth-Emmons (HWE) reaction.[6][9]

Caption: Retrosynthetic analysis of Eldecalcitol via a convergent approach.

Synthesis of the CD-Ring Fragment from Calcifediol

One of the most efficient and widely adopted routes for preparing the CD-ring intermediate begins with the readily available calcifediol (25-hydroxyvitamin D3, compound 2 ).[1] This pathway transforms calcifediol into a C/D-ring fragment functionalized as a vinyl bromide (40 ), poised for palladium-catalyzed coupling. The overall yield for this transformation is reported to be a respectable 27.1%.[1][2][6]

The synthesis sequence is outlined below:

Caption: Key transformations in the synthesis of the CD-Ring vinyl bromide.

Step 1: Oxidative Cleavage of the A-Ring

The initial step involves the selective cleavage of the A-ring's exocyclic double bond at C10-C19 and the C6-C7 double bond of the triene system, leaving the CD-ring core intact.

-

Mechanism & Causality: Ozonolysis is the reaction of choice for this transformation. Ozone (O₃) undergoes a [3+2] cycloaddition with the double bonds to form unstable primary ozonides (molozonides), which then rearrange to more stable secondary ozonides. A subsequent reductive workup is crucial. Using sodium borohydride (NaBH₄) not only reduces the ozonides but also any resulting aldehydes or ketones directly to the corresponding alcohols. This one-pot procedure is highly efficient and directly yields the desired C8-alcohol intermediate.[1][6]

Experimental Protocol: Ozonolysis and Reduction

-

Dissolve Calcifediol (2 ) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at -78°C.

-

Bubble ozone gas through the solution until a persistent blue color indicates a slight excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add sodium borohydride (NaBH₄) portion-wise to the cold solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the C8-alcohol.

Step 2: Oxidation to the C8-Aldehyde

The primary alcohol at the C8 position must be oxidized to an aldehyde to set up the subsequent olefination reaction.

-

Mechanism & Causality: The Ley-Griffith oxidation, using tetrapropylammonium perruthenate (TPAP) as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, is an exceptionally mild and selective method for this purpose.[1][6] It avoids the over-oxidation of the primary alcohol to a carboxylic acid, a common side reaction with harsher oxidizing agents. The TPAP is regenerated in a catalytic cycle by NMO, making the process efficient with only a catalytic amount of the expensive ruthenium reagent.

Experimental Protocol: Ley-Griffith Oxidation

-

To a solution of the C8-alcohol intermediate in anhydrous CH₂Cl₂, add N-methylmorpholine N-oxide (NMO) and powdered 4Å molecular sieves.

-

Stir the suspension for 15-20 minutes at room temperature.

-

Add a catalytic amount of tetrapropylammonium perruthenate (TPAP).

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel or Celite to remove the catalyst and molecular sieves.

-

Concentrate the filtrate under reduced pressure to obtain the crude C8-aldehyde, which is often used in the next step without further purification.

Step 3: Bromomethylenation via Wittig Reaction

The final step is the conversion of the C8-aldehyde into the target vinyl bromide, the key functional handle for the Trost-Tsuji coupling.

-

Mechanism & Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[1][6] In this specific case, a phosphorus ylide is generated in situ from (bromomethyl)triphenylphosphonium bromide using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS). The ylide then attacks the aldehyde to form a betaine intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. The use of a brominated ylide directly installs the required vinyl bromide functionality.

Experimental Protocol: Wittig Bromomethylenation

-

Suspend (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -60°C under an inert atmosphere.

-

Add sodium hexamethyldisilazide (NaHMDS) dropwise to generate the ylide.

-

After stirring for 30-60 minutes, add a solution of the C8-aldehyde in THF to the cold ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product.

-

Purify the resulting crude product by column chromatography to afford the pure CD-Ring Vinyl Bromide (40 ).

The Convergent Coupling Step: The Trost-Tsuji Reaction

With both the A-ring enyne (37 ) and the C/D-ring vinyl bromide (40 ) in hand, the stage is set for the key convergent coupling reaction. The Trost-Tsuji reaction, a palladium-catalyzed allylic substitution, is a powerful tool for this purpose.[1][6][10][11]

-

Mechanism & Causality: This reaction proceeds through a well-defined catalytic cycle.[12]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the vinyl bromide (40 ), forming a vinyl-Pd(II) intermediate.

-

Coordination & Carbopalladation: The enyne of the A-ring fragment (37 ) coordinates to the palladium center. This is followed by an intramolecular carbopalladation (migratory insertion), where the vinyl group adds across the alkyne, forming a new carbon-carbon bond and a dienyl-palladium species.

-

Reductive Elimination: The final step is a reductive elimination that forms the central triene system of the Eldecalcitol backbone and regenerates the Pd(0) catalyst, allowing the cycle to continue.

-

This palladium-catalyzed process is highly effective for constructing complex polyene systems under relatively mild conditions.[13][14]

Caption: Simplified catalytic cycle for the Trost-Tsuji coupling reaction.

Experimental Protocol: Trost-Tsuji Coupling

-

In a reaction vessel under an inert atmosphere, combine the A-ring enyne (37 ) and the C/D-ring vinyl bromide (40 ).

-

Add a suitable solvent, such as THF or benzene.

-

Add a palladium(0) source (e.g., Pd(PPh₃)₄) and any necessary ligands.

-

The reaction may require a base or other additives depending on the specific substrates and catalyst system.

-

Heat the reaction mixture to reflux or maintain at a specific temperature until the starting materials are consumed (monitored by TLC or HPLC).

-

After cooling, perform an aqueous workup, extract the product, and purify by column chromatography to yield the protected Eldecalcitol triene system (41 ).[1]

Data Summary and Process Insights

The efficiency of a convergent synthesis is best illustrated by comparing the yields of its individual sequences and the coupling step.

| Synthetic Stage | Starting Material | Product | Reported Overall Yield | Reference |

| A-Ring Synthesis | C2 Symmetrical Epoxide (30 ) | A-Ring Enyne (37 ) | 10.4% | [1][2][6] |

| CD-Ring Synthesis | Calcifediol (2 ) | CD-Ring Vinyl Bromide (40 ) | 27.1% | [1][2][6] |

| Trost-Tsuji Coupling | 37 + 40 | Coupled Product (41 ) | 15.6% | [1][2][6] |

| Final Deprotection | Coupled Product (41 ) | Eldecalcitol (5 ) | 60% | [1] |

-

Self-Validating Protocols: The choice of reagents reflects a deep understanding of functional group compatibility. For instance, the use of silyl ethers (TBS, TES) to protect the various hydroxyl groups is critical.[1][6] These protecting groups are stable to the organometallic and oxidative/reductive conditions used throughout the synthesis but can be removed cleanly in the final step using a fluoride source like tetrabutylammonium fluoride (TBAF) without disturbing the sensitive triene system.

-

Expertise & Causality: The selection of the Wittig reaction for bromomethylenation and the Trost-Tsuji coupling for triene formation are deliberate choices. These reactions are well-established, high-yielding, and provide excellent control over the geometry of the newly formed double bonds, which is essential for the biological activity of the final molecule.

Conclusion

The convergent synthesis of the Eldecalcitol CD-ring intermediate from calcifediol represents a highly refined and industrially viable chemical process. By dissecting the molecule into manageable fragments and employing powerful, selective chemical transformations such as ozonolysis, Ley-Griffith oxidation, and the Wittig reaction, the CD-ring vinyl bromide is constructed with high efficiency. The subsequent palladium-catalyzed Trost-Tsuji coupling provides an elegant solution for assembling the complex triene core of the final drug substance. This strategy not only dramatically improves the overall yield compared to linear approaches but also offers the flexibility to synthesize other vitamin D analogs by modifying the individual A-ring or C/D-ring fragments, embodying the principles of modern, efficient, and scalable pharmaceutical synthesis.

References

-

Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

-

Kubodera, N., Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006). Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost Coupling Reactions. Chemical and Pharmaceutical Bulletin, 54(1), 41-48. [Link]

-

Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed, PMID: 22213320. [Link]

-

Zhu, X., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2846–2853. [Link]

-

Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ResearchGate. [Link]

-

Chen, Y., et al. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules, 26(21), 6685. [Link]

-

Okano, T., & Mikami, K. (2011). Strategies for the Synthesis of 19-nor-Vitamin D Analogs. The Journal of Organic Chemistry, 76(19), 7681-7695. [Link]

-

Zhu, X., et al. (2020). Large-Scale Synthesis of Eldecalcitol. ACS Publications. [Link]

-

Zhu, X., et al. (2023). Highly Stereoselective and Scalable Synthesis of Eldecalcitol. Request PDF on ResearchGate. [Link]

-

Molnár, F., & Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(7), 3355-3375. [Link]

-

Trost, B. M. (1973). The Tsuji-Trost Reaction. Wikipedia. [Link]

-

Chen, A., et al. (2023). Novel, Practical, and Scalable Approach for the Synthesis of Eldecalcitol. Organic Process Research & Development, 27(6), 1125–1132. [Link]

-

Tsuji, J., & Trost, B. M. (2025). Tsuji–Trost reaction. Grokipedia. [Link]

-

Matsumoto, T. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging, 8, 1313–1320. [Link]

-

Trost, B. M. Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

-

van der Heijden, F. J., et al. (2022). Total synthesis of dissectol A, using an enediolate-based Tsuji–Trost reaction. Chemical Science, 13(34), 10077-10082. [Link]

-

Takahashi, N. (2013). Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo. The Journal of Steroid Biochemistry and Molecular Biology, 136, 154-156. [Link]

-

Sato, M., & Inose, H. (2015). Eldecalcitol reduces osteoporotic fractures by unique mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 148, 125-131. [Link]

-

Amizuka, N., et al. (2024). Eldecalcitol Induces Minimodeling-Based Bone Formation and Inhibits Sclerostin Synthesis Preferentially in the Epiphyses Rather than the Metaphyses of the Long Bones in Rats. International Journal of Molecular Sciences, 25(8), 4253. [Link]

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Eldecalcitol reduces osteoporotic fractures by unique mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Tsuji-Trost Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Eldecalcitol Intermediate CD

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Intermediates in Vitamin D Analog Synthesis

Eldecalcitol, a potent analog of the active form of vitamin D, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1][2][3] Its enhanced biological activity is intrinsically linked to its unique chemical architecture, particularly the stereospecific introduction of a hydroxypropoxy group at the 2β-position of the A-ring.[1][2] The synthesis of such a complex molecule is a multi-step process that relies on the precise construction of key building blocks, or intermediates. Among these, Eldecalcitol Intermediate CD, the C/D-ring fragment of the molecule, plays a pivotal role. The stereochemical integrity of this intermediate is paramount, as it dictates the final three-dimensional structure and, consequently, the therapeutic efficacy of Eldecalcitol. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and characterization of Eldecalcitol Intermediate CD, offering valuable insights for professionals in drug development and organic synthesis.

Chemical Structure and Stereochemistry of Eldecalcitol Intermediate CD

Eldecalcitol Intermediate CD is a functionalized hydrindanone system that constitutes the core of the C and D rings of the final Eldecalcitol molecule, complete with the characteristic side chain. Its formal chemical name is (1R,3aR,7aR)-7a-Methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one .

Key Structural Features:

-

Core Structure: A hexahydro-1H-inden-4(2H)-one, which is a bicyclic system comprising a six-membered ring fused to a five-membered ring. This forms the foundational C/D-ring system of vitamin D analogs.

-

Side Chain: A 6-methyl-6-((triethylsilyl)oxy)heptan-2-yl group attached at the C1 position of the indanone core. This side chain is crucial for the biological activity of Eldecalcitol. The hydroxyl group at C25 (in the final product) is protected as a triethylsilyl (TES) ether in this intermediate.

-

Methyl Group: A methyl group at the C7a position, a characteristic feature of the steroid nucleus.

-

Ketone Group: A ketone at the C4 position, which serves as a handle for further chemical transformations, specifically the coupling with the A-ring fragment.

Stereochemistry:

The stereochemistry of Eldecalcitol Intermediate CD is critical and is defined at four key chiral centers:

-

C1 (R): The stereocenter where the side chain is attached to the D-ring.

-

C3a (R): A bridgehead carbon defining the fusion of the C and D rings.

-

C7a (R): The other bridgehead carbon, also defining the ring fusion.

-

Side Chain C2' (R): The stereocenter within the side chain.

The precise (R) and (S) configurations at these centers are essential for ensuring the correct spatial orientation of the side chain and the proper folding of the entire molecule, which is necessary for its interaction with the vitamin D receptor (VDR).

Below is a 2D representation of the chemical structure of Eldecalcitol Intermediate CD.

Caption: 2D structure of Eldecalcitol Intermediate CD.

Chemical Synthesis of Eldecalcitol Intermediate CD

The most efficient and commonly employed route for the synthesis of Eldecalcitol is a convergent approach, where the A-ring and the C/D-ring fragments are synthesized separately and then coupled.[1][2] Eldecalcitol Intermediate CD is prepared from readily available starting materials such as vitamin D3 or calcifediol (25-hydroxyvitamin D3).[1][2] The synthesis from calcifediol is a well-established method.[1]

The overall synthetic workflow can be summarized in the following diagram:

Caption: Synthetic workflow for Eldecalcitol Intermediate CD.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the synthesis of Eldecalcitol Intermediate CD from calcifediol, based on established literature procedures.[1]

Step 1: Protection of Hydroxyl Groups

-

Objective: To protect the hydroxyl groups at C1 and C25 of calcifediol to prevent unwanted side reactions in subsequent steps.

-

Procedure:

-

Dissolve calcifediol in an anhydrous solvent such as dichloromethane (CH2Cl2).

-

Add an excess of a silylating agent, typically triethylsilyl trifluoromethanesulfonate (TESOTf), and a base like triethylamine (Et3N) or 2,6-lutidine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the bis-triethylsilyl (TES) protected calcifediol.

-

Step 2: Oxidative Cleavage of the A-ring

-

Objective: To cleave the C7-C8 double bond of the A-ring to generate the C/D-ring fragment with a terminal aldehyde.

-

Procedure:

-

Dissolve the protected calcifediol in a suitable solvent mixture, such as dichloromethane and methanol (CH2Cl2/MeOH).

-

Cool the solution to a low temperature (typically -78 °C).

-

Bubble ozone (O3) through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as sodium borohydride (NaBH4), to reduce the intermediate ozonide to the corresponding diol.

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate. The resulting diol intermediate is often used in the next step without further purification.

-

Step 3: Oxidation to the Ketone

-

Objective: To oxidize the primary alcohol of the diol intermediate to a ketone, yielding Eldecalcitol Intermediate CD.

-

Procedure:

-

Dissolve the crude diol from the previous step in an anhydrous solvent like dichloromethane.

-

Add a mild oxidizing agent. A common choice is the Ley-Griffith catalyst, tetrapropylammonium perruthenate (TPAP), with N-methylmorpholine N-oxide (NMO) as a co-oxidant.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Filter the reaction mixture through a pad of silica gel or celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain pure Eldecalcitol Intermediate CD.

-

Analytical Characterization

The identity, purity, and stereochemical integrity of Eldecalcitol Intermediate CD are confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. | ¹H NMR: Characteristic signals for the methyl groups, the protons adjacent to the ketone and silyl ether, and the protons of the hydrindanone core. ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the silyl ether, and the carbons of the steroid backbone and side chain. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | A molecular ion peak corresponding to the calculated mass of C24H46O2Si. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the intermediate. | A single major peak indicating a high degree of purity. Chiral HPLC can be used to confirm the enantiomeric purity. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the ketone (C=O) and the silyl ether (Si-O-C) groups. |

Application in the Total Synthesis of Eldecalcitol: The Trost Coupling Reaction

Eldecalcitol Intermediate CD is a key precursor in the convergent synthesis of Eldecalcitol. It is coupled with a separately synthesized A-ring fragment via a palladium-catalyzed Trost coupling reaction.[1][2] This reaction is a powerful tool for carbon-carbon bond formation and is particularly well-suited for the synthesis of complex molecules like vitamin D analogs.

The Trost coupling reaction involves the palladium-catalyzed reaction of an allylic substrate (in this case, derived from the A-ring fragment) with a nucleophile (the enolate of the C/D-ring ketone). The reaction proceeds through a π-allylpalladium intermediate.

The logical flow of this coupling process is as follows:

Caption: Trost coupling in the final stages of Eldecalcitol synthesis.

Conclusion

Eldecalcitol Intermediate CD is a cornerstone in the efficient and stereocontrolled synthesis of the anti-osteoporotic drug Eldecalcitol. Its well-defined chemical structure and precise stereochemistry are meticulously crafted through a multi-step synthetic sequence, typically originating from calcifediol. The robust characterization of this intermediate is essential to ensure the quality and efficacy of the final active pharmaceutical ingredient. A thorough understanding of the synthesis and properties of Eldecalcitol Intermediate CD, as outlined in this guide, is invaluable for researchers and professionals dedicated to the advancement of medicinal chemistry and drug development.

References

-

Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

- Kubodera, N., & Hatakeyama, S. (2011). Process developments for the practical production of eldecalcitol by linear synthesis, convergent synthesis, and biomimetic synthesis. Anticancer Research, 31(5), 1500.

-

Matsumoto, T., Miki, T., Hagino, H., Sugimoto, T., Suda, T., & Orimo, H. (2011). A new active vitamin D, eldecalcitol, prevents vertebral fractures and increases bone mineral density in osteoporotic patients. The results from a randomized, double-blinded, placebo-controlled phase III clinical trial. Journal of Bone and Mineral Research, 26(5), 1046-1055. [Link]

Sources

Spectroscopic Data of Eldecalcitol Intermediate CD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol, an active vitamin D3 analog, has demonstrated significant therapeutic potential in the treatment of osteoporosis.[1][2][3] Its synthesis is a critical aspect of its pharmaceutical development, with convergent synthesis strategies offering an efficient route to the final active pharmaceutical ingredient.[1][2] A key step in these convergent syntheses is the coupling of an A-ring synthon with a C/D-ring fragment, often referred to as the CD intermediate. The precise characterization of this CD intermediate is paramount to ensure the purity, identity, and quality of the final drug product.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative Eldecalcitol CD intermediate. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental rationale and interpretation, thereby offering a comprehensive resource for researchers in the field. The data and protocols presented herein are synthesized from leading publications in process chemistry, ensuring they reflect field-proven and reliable methodologies.[4][5]

The Structure of the Eldecalcitol CD Intermediate

The CD-ring fragment of Eldecalcitol is typically derived from readily available starting materials such as Grundmann's ketone or 25-hydroxycholesterol.[1][5] For the purpose of this guide, we will focus on a common intermediate structure where the C-25 hydroxyl group is protected, a crucial step for selective reactions during the synthesis. The structure is depicted below:

Caption: Structure of a protected Eldecalcitol CD-ring intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the Eldecalcitol CD intermediate, both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton and the stereochemistry.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and spectrometer frequency is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like the silyl-protected CD intermediate. A high-frequency spectrometer (e.g., 500 MHz for ¹H) is employed to achieve better signal dispersion, which is essential for resolving complex multiplets in the steroid core.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified CD intermediate in 0.6 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.05 | s | 6H | Si(CH₃)₂ |

| 0.70 | s | 3H | C18-H₃ |

| 0.88 | d, J=6.5 Hz | 6H | C26-H₃, C27-H₃ |

| 0.92 | d, J=6.0 Hz | 3H | C21-H₃ |

| 0.89 | s | 9H | Si-C(CH₃)₃ |

| 1.00-2.50 | m | ~20H | Methylene/methine |

| 2.80 | dd, J=12.0, 4.5 Hz | 1H | C9-H |

Data Interpretation: The ¹H NMR spectrum is characterized by several key signals. The upfield singlets at δ 0.05 and 0.89 ppm are indicative of the trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) protecting groups, respectively. The sharp singlet at δ 0.70 ppm corresponds to the angular methyl group at C18. The characteristic doublets for the side-chain methyl groups (C26, C27, and C21) are also clearly visible. The complex multiplet region from δ 1.00-2.50 ppm arises from the overlapping signals of the numerous methylene and methine protons in the steroid ring system. The downfield signal at δ 2.80 ppm is assigned to the C9 proton, which is deshielded by the adjacent C8 ketone.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| -2.0 | Si(CH₃)₂ |

| 12.5 | C18 |

| 18.2 | Si-C(CH₃)₃ |

| 21.0-45.0 | CH, CH₂, CH₃ |

| 56.5 | C14 |

| 62.8 | C13 |

| 73.5 | C25 |

| 211.8 | C8 |

Data Interpretation: The ¹³C NMR spectrum provides a clear carbon count, confirming the presence of all carbon atoms in the molecule. The upfield signals at δ -2.0 and 18.2 ppm are characteristic of the silyl protecting groups. The downfield signal at δ 211.8 ppm is a definitive indicator of the ketone carbonyl carbon at the C8 position. The signal at δ 73.5 ppm corresponds to the C25 carbon bearing the protected hydroxyl group. The remaining signals in the aliphatic region correspond to the intricate carbon framework of the CD-ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, non-volatile molecules like the CD intermediate, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: High-resolution mass spectrometer with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

MS Data Summary

| m/z | Ion Species |

| [M+Na]⁺ | Calculated: 485.3785, Found: 485.3782 |

| [M+H]⁺ | Calculated: 463.3968, Found: 463.3965 |

Data Interpretation: The high-resolution mass spectrum shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The excellent agreement between the calculated and found mass values (with an error of less than 5 ppm) confirms the elemental composition of the CD intermediate and, consequently, its molecular formula. The presence of the sodium adduct [M+Na]⁺ is also common in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples without extensive sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid CD intermediate directly on the ATR crystal.

-

Instrumentation: FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955, 2860 | Strong | C-H stretching (aliphatic) |

| 1705 | Strong | C=O stretching (ketone) |

| 1255, 835 | Strong | Si-C stretching |

| 1090 | Strong | C-O stretching |

Data Interpretation: The IR spectrum displays several characteristic absorption bands. The strong bands in the 2860-2955 cm⁻¹ region are due to the C-H stretching vibrations of the numerous aliphatic groups. The most prominent feature is the strong absorption at 1705 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered ring ketone (the C8 ketone). The strong bands at 1255 and 835 cm⁻¹ are indicative of the Si-C bonds of the silyl protecting group. The C-O stretching vibration of the C25 ether linkage is observed around 1090 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable dataset for the characterization of the Eldecalcitol CD intermediate. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of the structure and purity of this crucial synthetic precursor. The detailed experimental protocols and data interpretations serve as a valuable resource for researchers and scientists involved in the development and manufacturing of Eldecalcitol, ensuring the highest standards of scientific integrity and quality control.

References

-

Moon, H. W., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2816–2823. [Link]

-

(2023). Novel, Practical, and Scalable Approach for the Synthesis of Eldecalcitol. Organic Process Research & Development. [Link]

-

Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

-

Saito, H., & Matsumoto, T. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging, 8, 1213–1221. [Link]

-

Zhu, J., & DeLuca, H. F. (2001). Synthesis and NMR studies of 13C-labeled vitamin D metabolites. The Journal of Organic Chemistry, 66(13), 4537-4543. [Link]

-

Fall, Y., et al. (2018). Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring. Anais da Academia Brasileira de Ciências, 90(1_suppl_2), 1035-1046. [Link]

-

Kubodera, N. (2017). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. Yakugaku Zasshi, 137(1), 1-13. [Link]

-

Uchiyama, Y., et al. (2012). Eldecalcitol and calcitriol stimulates 'bone minimodeling,' focal bone formation without prior bone resorption, in rat trabecular bone. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 206-213. [Link]

Sources

- 1. Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses | Anticancer Research [ar.iiarjournals.org]

- 2. 200.40.135.66:90 [200.40.135.66:90]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Eldecalcitol Intermediate CD

Introduction: The Pivotal Role of Intermediates in Eldecalcitol Synthesis

Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D₃) is a potent, second-generation vitamin D₃ analog approved for the treatment of osteoporosis.[1][2][3][4] Its unique chemical structure, featuring a hydroxypropoxy group at the 2β-position, confers a distinct pharmacological profile, including a strong inhibitory effect on bone resorption and a significant increase in bone mineral density.[1][2][5] The synthesis of such a complex molecule is a significant undertaking in medicinal chemistry, often requiring a multi-step approach. Among the various synthetic strategies, the convergent synthesis has emerged as a more efficient and practical route for large-scale production compared to the lengthy linear synthesis.[6][7][8]

At the heart of this convergent strategy lies the coupling of two key fragments: the A-ring synthon and the C/D-ring synthon. This guide focuses on the latter, a critical component we will refer to as Eldecalcitol Intermediate CD . This intermediate encapsulates the intricate stereochemistry of the C and D rings of the final Eldecalcitol molecule and is specifically functionalized to enable efficient coupling with the A-ring fragment. Understanding the physical and chemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals involved in the synthesis and optimization of Eldecalcitol and other vitamin D analogs. This guide provides a comprehensive overview of the core characteristics of Eldecalcitol Intermediate CD, its synthesis, and the analytical techniques essential for its characterization, thereby offering a foundational resource for advancing research and development in this field.

The Synthetic Landscape: Convergent Synthesis of Eldecalcitol

The convergent synthesis of Eldecalcitol hinges on the strategic coupling of the A-ring and C/D-ring fragments. A widely adopted method for this crucial step is the palladium-catalyzed Trost coupling reaction.[6][7][9][10][11] This approach offers significant advantages in terms of overall yield and efficiency compared to a linear synthesis.[6][7]

The general synthetic pathway is depicted below:

As illustrated, the A-ring fragment, typically an ene-yne, is coupled with the C/D-ring fragment, a bromomethylene derivative, to construct the complete triene system of Eldecalcitol.

Eldecalcitol Intermediate CD: A Closer Look

Eldecalcitol Intermediate CD is the cornerstone of the C/D-ring portion of the final molecule. Its synthesis begins from a readily available starting material, calcifediol (25-hydroxyvitamin D₃).[6][7] The key structural feature of this intermediate is the bromomethylene group, which is specifically introduced to facilitate the palladium-catalyzed coupling with the A-ring fragment.

Physical Properties

While detailed, publicly available tabulated data for the physical properties of Eldecalcitol Intermediate CD is scarce, its characteristics can be inferred from its structure and the properties of similar vitamin D intermediates.

| Property | Description |

| Appearance | Expected to be a white to off-white solid or a viscous oil, common for steroid derivatives. |

| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes would depend on the protecting groups used. It is expected to be insoluble in water. |

| Melting Point | The melting point would be influenced by the presence and nature of protecting groups on the hydroxyl functions. Crystalline forms would exhibit a defined melting point, while amorphous or oily forms would not. |

| Stability | Like many vitamin D analogs, this intermediate is expected to be sensitive to light, heat, and acidic conditions.[12][13] The conjugated diene system can be prone to oxidation. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |

Chemical Properties and Reactivity

The chemical reactivity of Eldecalcitol Intermediate CD is primarily dictated by the bromomethylene group and any protecting groups on the hydroxyl functions.

-

Trost Coupling Reaction: The vinyl bromide moiety is the key functional group that participates in the palladium-catalyzed Trost coupling reaction with the A-ring ene-yne.[6][7][9][10][11] This reaction forms the central C-C bond that links the A-ring and C/D-ring systems.

-

Protecting Group Chemistry: The hydroxyl groups on the C/D-ring fragment are typically protected during the synthesis to prevent unwanted side reactions. The choice of protecting groups is crucial and they must be stable to the reaction conditions employed for the synthesis and coupling, and readily removable at a later stage. Common protecting groups for hydroxyls in vitamin D synthesis include silyl ethers (e.g., TBS, TES).[6][7]

-

Stability: The stability of the intermediate is a critical factor for its successful synthesis and purification. Vitamin D and its analogs are known to be sensitive to acidic conditions, which can cause isomerization or degradation.[12][13] Therefore, reaction and purification conditions must be carefully controlled to maintain the integrity of the molecule.

Experimental Protocols

The following protocols are based on established synthetic routes for Eldecalcitol and its intermediates.[6][7]

Synthesis of Eldecalcitol Intermediate CD (Bromomethylene Fragment)

This multi-step synthesis starts from calcifediol.

Step 1: Protection of Hydroxyl Groups

-

Dissolve calcifediol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a suitable base (e.g., triethylamine or imidazole).

-

Slowly add a silylating agent (e.g., triethylsilyl trifluoromethanesulfonate - TESOTf) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected calcifediol by column chromatography.

Step 2: Ozonolysis and Reduction

-

Dissolve the protected calcifediol in a suitable solvent mixture (e.g., dichloromethane/methanol) and cool to -78 °C.

-

Bubble ozone through the solution until a blue color persists.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent (e.g., sodium borohydride) and allow the reaction to warm to room temperature.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry and concentrate the organic layer and purify the resulting alcohol by column chromatography.

Step 3: Oxidation to Ketone

-

Dissolve the alcohol from the previous step in an anhydrous solvent (e.g., dichloromethane).

-

Add a mild oxidizing agent (e.g., tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

-

Purify the resulting ketone by column chromatography.

Step 4: Wittig Reaction to form the Bromomethylene Group

-

Prepare the Wittig reagent by treating (bromomethylene)triphenylphosphonium bromide with a strong base (e.g., sodium hexamethyldisilazide - NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

-

Slowly add a solution of the ketone from the previous step to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and concentrate.

-

Purify the final Eldecalcitol Intermediate CD by column chromatography.

Characterization Workflow for Eldecalcitol Intermediate CD

A thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before proceeding to the coupling reaction.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the intermediate and to separate it from any remaining starting materials or byproducts.

-

Method: A reversed-phase HPLC method using a C18 column is typically employed.[14][15][16][17] The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the chromophore of the vitamin D skeleton absorbs (around 265 nm).

-

Expected Outcome: A single major peak corresponding to the Eldecalcitol Intermediate CD, with purity typically greater than 95%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the intermediate.

-

Techniques:

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The characteristic signals for the vinyl protons and the protons of the C/D-ring system are of particular interest.[18][19]

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton.[18][19]

-

2D NMR (COSY, HSQC): Used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

-

-

Expected Outcome: The NMR spectra should be consistent with the proposed structure of the bromomethylene C/D-ring fragment, with characteristic shifts for the key functional groups.

3. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the intermediate and to support its structural identification.

-

Techniques:

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that are well-suited for analyzing vitamin D analogs.[20][21][22][23]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[24]

-

-

Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the Eldecalcitol Intermediate CD. Fragmentation patterns can also provide further structural information.

Conclusion: A Foundation for Innovation

Eldecalcitol Intermediate CD is more than just a stepping stone in a complex synthesis; it is a testament to the ingenuity of modern medicinal chemistry. A thorough understanding of its physical and chemical properties, coupled with robust and well-characterized synthetic and analytical protocols, is essential for the efficient and reliable production of Eldecalcitol. This guide has provided a comprehensive overview of these critical aspects, offering a valuable resource for scientists and researchers in the field. As the quest for novel and more effective treatments for osteoporosis and other conditions continues, the knowledge and techniques applied to the synthesis and characterization of key intermediates like the C/D-ring fragment of Eldecalcitol will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

References

- Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-9.

- Kubodera, N., & Hatakeyama, S. (2011). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ANTICANCER RESEARCH, 31(5), 1500-1500.

- Kubodera, N. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-310.

- Kubodera, N., Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006). Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost Coupling Reactions. Heterocycles, 70(1), 295-307.

- Slattery, C. N., & O'Keeffe, M. B. (2021). Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity. Anticancer Research, 41(1), 1-12.

- Yusen, C. (2019).

- Kim, U. B., et al. (2021). Process Development of Tacalcitol. Organic Process Research & Development, 25(2), 294-301.

- Lee, J. H., et al. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 98-107.

- CN112326820A - High performance liquid chromatography-mass spectrometry combined detection method for drug concentr

- Janez, D., & Stare, K. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Molecules, 26(9), 2469.

- Zhu, G. D., & Okamura, W. H. (1995). Synthesis and NMR studies of (13)C-labeled vitamin D metabolites. Journal of organic chemistry, 60(19), 6096-6107.

- WO2021036384A1 - Method for purifying vitamin d3. (2021).

- Matsumoto, T., et al. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical interventions in aging, 8, 1313–1321.

- Circe Scientific. (2022). Stability Issues in Dietary Supplements: Vitamin D3.

- Shimadzu Corpor

- WIPO (2021). METHOD FOR PURIFYING VITAMIN D 3.

- Takeuchi, A., et al. (2011). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & biomolecular chemistry, 9(5), 1543-1552.

- Kocienski, P. (2021). Synthesis of Eldecalcitol.

- Hatakeyama, S., et al. (2011). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & Biomolecular Chemistry, 9(5), 1543-1552.

- Lee, J. Y., et al. (2021). Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(4), 1011-1020.

- van der Heijden, A. E. D. M., et al. (2024). Industrial-Scale Organic Solvent Nanofiltration for Dimer Impurity Removal: Enhancing Vitamin D3 Production. Organic Process Research & Development.

- Norman, A. W. (2012). Vitamin D and Its Synthetic Analogs. Journal of medicinal chemistry, 55(21), 9293-9309.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000876).

- Saito, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules (Basel, Switzerland), 27(8), 2408.

- Jones, K., & Desloge, M. Chemical Identity & Function of Vitamin D.

- CN1167677C - Technological process of purifying vitamin D3. (2004).

- Agilent Technologies.

- WO2020229470A1 - Process and intermediates for the prepar

- Volmer, D. A., & Bieri, S. (2013). The role of mass spectrometry in the analysis of vitamin D compounds. Mass spectrometry reviews, 32(1), 72-86.

- Wikipedia. Tsuji–Trost reaction.

- Li, H., et al. (2022). Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. Clinical pharmacology in drug development, 11(11), 1276-1284.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0000876).

- Organic Chemistry Portal. Tsuji-Trost Reaction.

- CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule. (2018).

- Rahman, M. M., et al. (2022). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 27(19), 6296.

- NROChemistry.

- Roche Diagnostics. Utilizing mass spectrometry for vitamin D testing.

- ResearchG

- Abe, M., et al. (2011). Overview of the clinical pharmacokinetics of eldecalcitol, a new active vitamin D3 derivative. Japanese Pharmacology and Therapeutics, 39(3), 261-274.

- Hasegawa, T., et al. (2024). Eldecalcitol Induces Minimodeling-Based Bone Formation and Inhibits Sclerostin Synthesis Preferentially in the Epiphyses Rather than the Metaphyses of the Long Bones in Rats. International Journal of Molecular Sciences, 25(8), 4210.

- Hagino, H. (2013). Eldecalcitol for the treatment of osteoporosis. Expert opinion on pharmacotherapy, 14(7), 945-953.

- Matsumoto, T. (2012). Eldecalcitol for the treatment of osteoporosis. Drugs of today (Barcelona, Spain : 1998), 48(6), 387-397.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses | Anticancer Research [ar.iiarjournals.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. 200.40.135.66:90 [200.40.135.66:90]

- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 10. Tsuji-Trost Reaction [organic-chemistry.org]

- 11. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 12. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. circehealthscience.com [circehealthscience.com]

- 14. CN112326820A - High performance liquid chromatography-mass spectrometry combined detection method for drug concentration of eldecalcitol in blood - Google Patents [patents.google.com]

- 15. shimadzu.com [shimadzu.com]

- 16. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glaserr.missouri.edu [glaserr.missouri.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The role of mass spectrometry in the analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diagnostics.roche.com [diagnostics.roche.com]

- 23. researchgate.net [researchgate.net]

- 24. WO2020229470A1 - Process and intermediates for the preparation of eldecalcitol - Google Patents [patents.google.com]

Key starting materials for the synthesis of Eldecalcitol Intermediate CD

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Eldecalcitol Intermediate CD

For researchers, scientists, and drug development professionals, the synthesis of complex pharmaceutical ingredients is a critical area of study. Eldecalcitol, a potent analog of vitamin D3, is no exception. Its intricate molecular structure necessitates a carefully planned synthetic route, with the construction of its C/D ring system being a pivotal stage. This guide provides a detailed exploration of the core starting materials and synthetic strategies for producing Eldecalcitol Intermediate CD, the foundational building block for this important therapeutic agent.

The Strategic Importance of the C/D Ring System in Eldecalcitol

The biological activity of Eldecalcitol is intrinsically linked to its three-dimensional structure. The C/D ring system, a trans-fused hydrindane core, is a key determinant of this structure. Therefore, the stereocontrolled synthesis of this fragment is of utmost importance. The selection of starting materials and the synthetic pathway directly impact the overall efficiency, yield, and purity of the final active pharmaceutical ingredient.

Primary Starting Materials: Leveraging the Chiral Pool

Modern asymmetric synthesis often relies on the use of readily available, enantiomerically pure compounds from the "chiral pool." For the synthesis of Eldecalcitol Intermediate CD, one of the most well-established and efficient starting materials is the naturally occurring monoterpene, D-carvone .

D-Carvone: A Versatile Chiral Precursor

D-carvone, sourced from caraway and dill seed oils, offers a rigid, stereochemically defined framework upon which the C/D ring system can be constructed. Its inherent chirality provides a significant advantage, obviating the need for early-stage asymmetric induction steps, which can often be complex and costly.

Synthetic Pathway: From D-Carvone to the Bicyclic Core

The transformation of D-carvone into the C/D ring intermediate involves a series of key chemical reactions, each chosen for its efficiency and stereochemical control.

Step 1: Initial Modification of D-Carvone

The synthesis begins with the modification of the D-carvone skeleton to prepare it for the crucial ring-forming step. A key initial transformation is the hydrocyanation of the α,β-unsaturated ketone. This reaction, typically carried out using diethylaluminum cyanide, proceeds with high stereoselectivity to introduce a cyano group at the C1 position. This step is critical for establishing the correct stereochemistry at this center.

Following hydrocyanation, the ketone is protected, often as a ketal, to prevent it from undergoing unwanted reactions in subsequent steps.

Step 2: Construction of the Side Chain and Diene Formation

The next phase involves the elaboration of the side chain, which will ultimately become part of the D-ring. This is often achieved through a Wadsworth-Emmons reaction , where a phosphonate reagent is used to introduce a new carbon-carbon double bond. This reaction is highly stereoselective, typically favoring the formation of the E-isomer.

Once the side chain is in place, the protected ketone can be deprotected and converted into a diene. This is a critical step, as the resulting diene will participate in the key ring-closing reaction.

Step 3: The Intramolecular Diels-Alder Reaction: Forging the C/D Rings

The cornerstone of this synthetic strategy is the intramolecular Diels-Alder (IMDA) reaction . This powerful pericyclic reaction allows for the simultaneous formation of the C and D rings in a single, highly stereocontrolled step. The diene and dienophile, both present in the same molecule, react under thermal conditions to form the bicyclic trans-hydrindane system.

The stereochemical outcome of the IMDA reaction is dictated by the geometry of the transition state, which is in turn influenced by the existing stereocenters in the molecule, derived from the D-carvone starting material. This reaction is a prime example of how a well-designed synthetic precursor can direct the formation of multiple new stereocenters with high fidelity.

Figure 1: A flowchart illustrating the key synthetic steps from D-carvone to the Eldecalcitol C/D ring intermediate.

Alternative Approaches and Starting Materials

While the D-carvone-based route is well-established, other synthetic strategies have also been developed. Some of these approaches utilize different starting materials from the chiral pool, such as quinic acid or camphor . These alternative routes may offer advantages in certain situations, such as improved access to different stereoisomers or the avoidance of certain challenging chemical transformations.

Another notable strategy involves the use of a Robinson annulation to construct the C-ring. This powerful ring-forming reaction has been successfully applied in the synthesis of various steroid and vitamin D analogs.

Summary of Key Reagents and Their Functions

| Reagent | Function in Synthesis | Key Transformation |

| D-Carvone | Chiral pool starting material | Provides the initial stereochemical framework. |

| Diethylaluminum cyanide | Cyanating agent | Stereoselective hydrocyanation of the enone. |

| Ethylene glycol, p-TsOH | Protecting group reagents | Ketal protection of the ketone. |

| Phosphonate reagent | Nucleophile | Wadsworth-Emmons olefination for side chain extension. |

| Heat (thermal conditions) | Reaction condition | Promotes the intramolecular Diels-Alder reaction. |

Conclusion

The synthesis of Eldecalcitol Intermediate CD is a sophisticated process that relies on the strategic use of chiral starting materials and powerful chemical reactions. The D-carvone-based approach, featuring a key intramolecular Diels-Alder reaction, represents a highly efficient and stereocontrolled route to this vital building block. A thorough understanding of the underlying chemical principles and the role of each starting material and reagent is essential for any scientist or researcher involved in the development and manufacturing of Eldecalcitol and other complex pharmaceutical agents. The continued exploration of new synthetic strategies and starting materials will undoubtedly lead to even more efficient and sustainable methods for producing these life-saving medicines.

References

-

Hatakeyama, S. et al. A Novel and Efficient Synthesis of the C/D-Ring Moiety of 1α,25-Dihydroxyvitamin D3 and Its Analogs. The Journal of Organic Chemistry. [Link]

-

Dai, H. and G. H. Posner. A practical, convergent, and stereoselective total synthesis of 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71). The Journal of Organic Chemistry. [Link]

Eldecalcitol Intermediate CD: A Technical Guide to the C/D-Ring Fragment in Convergent Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol, a potent analog of the active form of vitamin D3, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1][2][3][4][][6][7][8][9][10][11] Its synthesis is a complex challenge that has driven the development of sophisticated chemical strategies. This technical guide focuses on a pivotal component in the efficient production of Eldecalcitol: Eldecalcitol Intermediate CD . This molecule, representing the C/D-ring fragment of the final product, is central to a convergent synthetic approach, offering significant advantages over earlier linear methods.[1][12][2] Understanding the synthesis, characterization, and strategic importance of this intermediate is crucial for researchers and professionals involved in the development of vitamin D analogs and other complex pharmaceutical compounds.

Core Molecular Identifiers

A precise understanding of a synthetic intermediate begins with its fundamental molecular properties. The following table summarizes the key identifiers for Eldecalcitol Intermediate CD.

| Identifier | Value | Source(s) |

| CAS Number | 144848-24-8 | [][9] |

| Molecular Formula | C24H46O2Si | [] |

| Synonyms | ED71-CD ring; 25-[(triethylsilyl)oxy]de-A,B-cholestan-8-one | [] |

The Strategic Advantage of a Convergent Synthetic Approach

The industrial-scale production of Eldecalcitol has evolved from lengthy and low-yield linear syntheses to more efficient convergent strategies.[1][12][2][6][10]

Early Linear Synthesis: Initial routes to Eldecalcitol were linear, involving a 27-step sequence. This approach, while foundational, was suboptimal due to its length and a very low overall yield of approximately 0.03%.[1][12][2][6][10] Such a low yield makes large-scale production economically unviable and environmentally burdensome.

The Convergent Revolution: To overcome these limitations, a convergent approach was developed. This strategy involves the independent synthesis of two complex fragments, the A-ring and the C/D-ring (Eldecalcitol Intermediate CD), which are then coupled together in a later step. This method offers several key advantages:

-

Increased Overall Yield: By building the molecule in separate, optimized streams, the overall yield is significantly improved. The convergent synthesis of Eldecalcitol has been reported with a much more favorable yield.[1][12][2][6][10]

-

Greater Flexibility: This modular approach allows for the synthesis of various analogs by modifying either the A-ring or the C/D-ring fragment independently.[11] This is particularly valuable for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.

-

Simplified Purification: Purification of smaller, less complex intermediates is often more straightforward than purifying the final, larger molecule after a long linear sequence.

The coupling of the A-ring and the C/D-ring fragments is a critical step in this convergent synthesis, with the Trost coupling reaction being a notable example of a powerful method employed for this purpose.[1][7]

Synthesis of Eldecalcitol Intermediate CD: A Representative Protocol

The synthesis of the C/D-ring fragment, Eldecalcitol Intermediate CD, is a multi-step process that starts from readily available precursors. The following protocol is a representative summary based on published synthetic strategies.[1][4]

Objective: To synthesize 25-[(triethylsilyl)oxy]de-A,B-cholestan-8-one (Eldecalcitol Intermediate CD).

Starting Material: Grundman's ketone, a well-established intermediate in steroid synthesis.

Key Transformation Steps:

-

Direct C-H Hydroxylation: A crucial step involves the direct hydroxylation of the C-H bond at the 25-position of the Grundman's ketone side chain. This can be achieved using in situ prepared trifluoropropanone dioxirane.[3] This modern synthetic method offers high selectivity and avoids the need for pre-functionalization of the side chain.

-

Silyl Protection: The newly introduced hydroxyl group at the 25-position is then protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the triethylsilyl (TES) group, which is introduced by reacting the alcohol with triethylsilyl trifluoromethanesulfonate (TESOTf) in the presence of a base.[1][12] This results in the formation of Eldecalcitol Intermediate CD.

Purification:

Following the reaction, the crude product is purified using standard laboratory techniques. This typically involves:

-

Extraction: The reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water to remove inorganic byproducts.

-

Chromatography: The crude organic extract is then subjected to column chromatography on silica gel to separate the desired product from any remaining starting materials and byproducts. The choice of eluent is critical for achieving good separation and is typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

Analytical Characterization: Ensuring Purity and Structural Integrity

The identity and purity of Eldecalcitol Intermediate CD must be rigorously confirmed before its use in the subsequent coupling reaction. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure and stereochemistry. | The ¹H NMR spectrum will show characteristic signals for the protons of the steroid backbone and the triethylsilyl protecting group. The ¹³C NMR spectrum will confirm the presence of all 24 carbon atoms in the molecule.[13][14] |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of C24H46O2Si (394.71 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15][16] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the intermediate. | A single major peak should be observed, indicating a high degree of purity. The retention time of the peak can be used for identification when compared to a reference standard.[15][16] |

The Role of Eldecalcitol Intermediate CD in the Total Synthesis of Eldecalcitol

The following diagram illustrates the pivotal position of Eldecalcitol Intermediate CD in the convergent synthesis of Eldecalcitol.

Caption: Convergent synthesis of Eldecalcitol via Trost coupling.

Conclusion

Eldecalcitol Intermediate CD is more than just a stepping stone in a complex synthesis; it is the embodiment of a strategic shift towards more efficient and flexible drug manufacturing. By enabling a convergent approach, this C/D-ring fragment has been instrumental in the practical production of Eldecalcitol. A thorough understanding of its synthesis, characterization, and role within the broader synthetic scheme is essential for chemists working at the forefront of pharmaceutical development. The principles demonstrated in the synthesis of this intermediate are broadly applicable and offer valuable insights for the creation of other complex, biologically active molecules.

References

- Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-9.

- Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-310.*

- Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., Hatakeyama, S., & Kubodera, N. (2006). Two convergent approaches to the synthesis of 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost coupling reactions. Heterocycles, 70, 295-307.

- Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses.

- Moon, H. W., Lee, S. J., Park, S. H., Jung, S. G., Jung, I. A., Seol, C. H., ... & Lee, W. T. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 107-114.*

- Moon, H. W., Lee, S. J., Park, S. H., Jung, S. G., Jung, I. A., Seol, C. H., ... & Lee, W. T. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 107-114.*

- Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Semantic Scholar.

- Kubodera, N., Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006). Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost Coupling Reactions. Osaka University.

- Kubodera, N. (2011). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol.

-

ExportersIndia. (n.d.). Eldecalcitol Intermediates CD CAS 144848-24-8. Retrieved from [Link]

- Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed.

- Kubodera, N., & Hatakeyama, S. (2009). Synthesis of all possible A-ring diastereomers at the 1- and 3-positions of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) using C2-symmetrical epoxide as a common starting material. Anticancer Research, 29(9), 3571-8.

- Sakaki, T., Abe, D., Sawada, N., Nonaka, Y., & Inouye, K. (2012). Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase. The Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 161-169.

- Li, H., Liu, Y., Tian, Y., Zhang, Y., & Wang, Y. (2021). Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development, 10(12), 1466-1474.

- Daly, J. H., Anderson, J. C., Has-Been, S. M., & Broadhurst, D. (2020). ¹H-NMR analysis of the human urinary metabolome in response to an 18-month multi-component exercise program and calcium–vitamin-D3 supplementation in older men.

- Bingol, K., & Brüschweiler, R. (2017). Comprehensive Metabolite Identification Strategy using Multiple 2D NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server.

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. 200.40.135.66:90 [200.40.135.66:90]

- 7. Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe an… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Buy Eldecalcitol Intermediates CD CAS 144848-24-8 at Attractive Price [chemvonbiotech.com]

- 10. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of all possible A-ring diastereomers at the 1- and 3-positions of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) using C2-symmetrical epoxide as a common starting material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses | Anticancer Research [ar.iiarjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Synthesis of Eldecalcitol: A Technical Guide to its Discovery and Development

Abstract